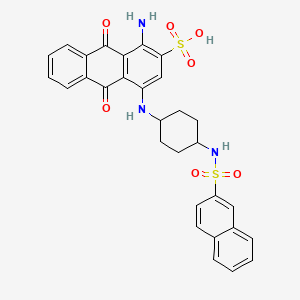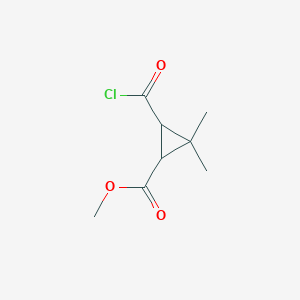
Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with a unique structure characterized by a cyclopropane ring substituted with a chlorocarbonyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves the reaction of 2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methanol in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reaction time to achieve efficient production.
Types of Reactions:
Substitution Reactions: The chlorocarbonyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are used for hydrolysis.
Major Products:
Amides and Esters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from hydrolysis.
科学研究应用
Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyclopropane ring provides structural rigidity, which can influence the reactivity and stability of the compound.
相似化合物的比较
Methyl 3-(chlorocarbonyl)benzoate: Similar in having a chlorocarbonyl group but differs in the aromatic ring structure.
Methyl 3-(chlorocarbonyl)cyclopropane-1-carboxylate: Lacks the dimethyl substitution on the cyclopropane ring.
Uniqueness: Methyl 3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both the chlorocarbonyl group and the dimethyl-substituted cyclopropane ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications.
属性
CAS 编号 |
76842-28-9 |
|---|---|
分子式 |
C8H11ClO3 |
分子量 |
190.62 g/mol |
IUPAC 名称 |
methyl 3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3 |
InChI 键 |
ONSOHWSBYGOQMM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
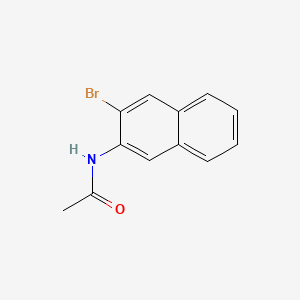
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)

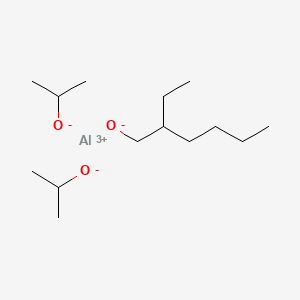
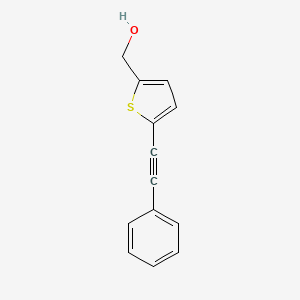
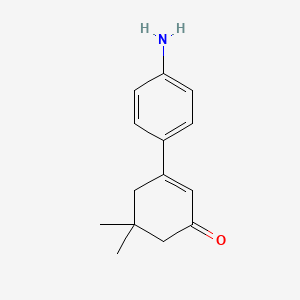

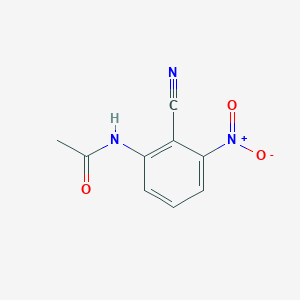

![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
